"4-Amino-1-(4-methylpiperazin-1-yl)butan-1-one" chemical properties and structure
"4-Amino-1-(4-methylpiperazin-1-yl)butan-1-one" chemical properties and structure
This technical guide provides an in-depth analysis of 4-Amino-1-(4-methylpiperazin-1-yl)butan-1-one , a specialized chemical intermediate and research reagent. The content is structured for researchers and drug development professionals, focusing on its synthesis, physicochemical properties, and utility in medicinal chemistry.
Executive Summary
4-Amino-1-(4-methylpiperazin-1-yl)butan-1-one (often supplied as the dihydrochloride salt) is a bifunctional building block derived from
-
Solubilizing Linker: The
-methylpiperazine moiety is a privileged pharmacophore known to enhance aqueous solubility and metabolic stability in drug candidates (e.g., Imatinib, Sildenafil). -
Synthetic Handle: The primary amine at the
-position provides a reactive site for further conjugation, making it an ideal linker for PROTACs (Proteolysis Targeting Chimeras) or fragment-based drug design.
This guide details the structural characteristics, validated synthesis protocols, and analytical parameters required for the effective utilization of this compound.
Chemical Identity & Structural Analysis
Nomenclature & Identifiers
| Property | Details |
| IUPAC Name | 4-Amino-1-(4-methylpiperazin-1-yl)butan-1-one |
| Common Synonyms | 1-(4-Aminobutyryl)-4-methylpiperazine; GABA- |
| Molecular Formula | |
| Molecular Weight | 185.27 g/mol (Free Base) / 258.19 g/mol (2HCl) |
| CAS Number | Not widely indexed in public registries; refer to SCBT Product SC-206883 |
| SMILES | CN1CCN(CC1)C(=O)CCCN |
Structural Functionalization
The molecule consists of three distinct functional zones:
-
Primary Amine (Nucleophilic Handle): Located at the terminal position of the butyl chain, this group (
) allows for amide coupling, reductive amination, or sulfonylation. -
Amide Linker (Stability): The carbonyl group connects the aliphatic chain to the piperazine ring. Unlike esters, this amide bond is resistant to rapid hydrolysis in physiological media.
-
-Methylpiperazine (Solubilizing Tail): The tertiary amine (
) is protonated at physiological pH, significantly increasing water solubility and reducing LogP.
Figure 1: Functional decomposition of the 4-Amino-1-(4-methylpiperazin-1-yl)butan-1-one molecule.
Physicochemical Properties
Understanding the ionization state is critical for extraction and purification.
| Parameter | Value (Predicted/Experimental) | Implication for Handling |
| ~8.5 | Protonated at pH 7.4; enhances solubility. | |
| ~10.5 | Requires high pH (>11) to extract as free base. | |
| LogP | -0.6 to -0.2 | Highly hydrophilic. Do not use non-polar solvents (Hexane) for extraction. |
| Solubility | >50 mg/mL (Water, as HCl salt) | Ideal for aqueous biological assays. |
| Physical State | White to off-white solid (HCl salt) | Hygroscopic; store in desiccator at -20°C. |
Synthesis & Manufacturing Protocols
Two primary routes are established for the synthesis of this compound. Route A is preferred for high-purity research applications, while Route B is more cost-effective for scale-up.
Route A: The Protected GABA Strategy (Recommended)
This method minimizes side reactions (polymerization) by protecting the primary amine.
Step 1: Amide Coupling
-
Reagents:
-Boc-GABA (1.0 eq), 1-Methylpiperazine (1.1 eq), EDC HCl (1.2 eq), HOBt (1.2 eq), DIPEA (2.0 eq). -
Solvent: Dichloromethane (DCM) or DMF.
-
Protocol:
-
Dissolve
-Boc-GABA in DCM at 0°C. -
Add EDC/HOBt and stir for 30 min to activate the acid.
-
Add 1-Methylpiperazine and DIPEA dropwise.
-
Warm to Room Temperature (RT) and stir for 12–16 h.
-
Workup: Wash with 5% citric acid (removes excess piperazine), sat.
, and brine. Dry over . -
Yield: ~85-90% of Boc-protected intermediate.
-
Step 2: Deprotection
-
Reagents: 4M HCl in Dioxane or TFA/DCM (1:1).
-
Protocol:
-
Dissolve intermediate in DCM.
-
Add acid at 0°C. Stir at RT for 2 h.
-
Isolation: Evaporate volatiles. Triturate the residue with diethyl ether to precipitate the dihydrochloride salt .
-
Purification: Recrystallization from EtOH/Ether if necessary.
-
Route B: The Acyl Chloride Strategy
Step 1: Reaction of 4-chlorobutyryl chloride with 1-methylpiperazine at -10°C to form 1-(4-chlorobutyryl)-4-methylpiperazine.
Step 2: Nucleophilic substitution with sodium azide (
Figure 2: Validated synthetic workflow using the Boc-protection strategy.
Applications in Drug Discovery
PROTAC Linker Design
This molecule is an excellent "exit vector" linker.
-
Mechanism: The primary amine attaches to an E3 ligase ligand (e.g., Thalidomide or VHL ligand), while the piperazine moiety can be functionalized or used to modulate the physicochemical properties of the final chimera.
-
Advantage: The 4-carbon chain provides optimal flexibility, avoiding steric clashes between the E3 ligase and the Target Protein.
Solubility Enhancement
Many kinase inhibitors suffer from poor solubility. Attaching the 4-aminobutyryl-4-methylpiperazine motif to a scaffold can:
-
Increase aqueous solubility by >100-fold due to the piperazine nitrogen.
-
Create a "solvent-exposed" tail that does not interfere with the binding pocket.
Analytical Characterization
To validate the identity of the synthesized compound, the following spectral signatures should be observed:
-
NMR (DMSO-
, 400 MHz):-
8.0–8.5 (br s, 3H,
). - 3.4–3.6 (m, 4H, Piperazine ring protons adjacent to amide).
-
2.8–3.0 (m, 2H,
). -
2.7 (s, 3H,
). -
2.3–2.4 (t, 2H,
). -
1.8 (quint, 2H,
).
-
8.0–8.5 (br s, 3H,
-
Mass Spectrometry (ESI+):
-
Major peak at
186.15 .
-
-
IR Spectroscopy:
-
Strong Amide I band at ~1640
. -
Broad
stretch at 3000–3400 (amine salt).
-
Safety & Handling
-
Hazard Classification: Irritant (Skin/Eye). The free base is corrosive; the HCl salt is an irritant.
-
Storage: Hygroscopic. Store under inert gas (Argon/Nitrogen) at -20°C.
-
Disposal: Dispose of as nitrogen-containing hazardous chemical waste. Do not release into drains.
References
-
Santa Cruz Biotechnology (SCBT). 4-amino-1-(4-methylpiperazin-1-yl)butan-1-one dihydrochloride (Product SC-206883). Retrieved from
-
PubChem. Compound Summary for CID 12835722 (Related Analog: 4-Amino-1-(piperidin-1-yl)butan-1-one).[1] National Library of Medicine. Retrieved from
- Greene, T. W., & Wuts, P. G. M.Protective Groups in Organic Synthesis. Wiley-Interscience. (Standard reference for Boc-deprotection protocols).
-
ChemicalBook. 1-(4-Methylpiperazin-1-yl)butan-1-one (Related Intermediate). Retrieved from
